molecular formula C22H26N4O6S2 B2685048 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896026-51-0

3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Numéro de catalogue: B2685048
Numéro CAS: 896026-51-0
Poids moléculaire: 506.59
Clé InChI: PMFNWGDFFBQOEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule investigated for its role as a potent and selective antagonist of P2X purinergic receptors, particularly the P2X3 subtype. P2X receptors are ligand-gated ion channels activated by extracellular ATP, playing critical roles in nociceptive signaling, neurogenic inflammation, and afferent nerve sensitization . The compound's structure is characterized by a 1,3,4-thiadiazole core linked to a 3,4,5-triethoxybenzamide moiety, a design that optimizes interaction with the allosteric binding site of the P2X3 receptor. This specific molecular architecture is the subject of patent-protected research for the treatment of conditions such as chronic cough, neuropathic pain, and visceral pain . By blocking ATP-mediated activation of P2X3 receptors on sensory neurons, this compound provides researchers with a critical tool to dissect the purinergic signaling pathways involved in chronic pain states and airway hyperresponsiveness, offering a promising therapeutic strategy for disorders with high unmet medical need. Its research value lies in its potential to validate P2X3 antagonism as a mechanism for developing novel non-narcotic analgesics and antitussive agents.

Propriétés

IUPAC Name

3,4,5-triethoxy-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S2/c1-4-29-16-10-14(11-17(30-5-2)19(16)31-6-3)20(28)24-21-25-26-22(34-21)33-13-18(27)23-12-15-8-7-9-32-15/h7-11H,4-6,12-13H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFNWGDFFBQOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antifungal properties along with potential mechanisms of action.

Chemical Structure and Synthesis

The compound features a triethoxybenzamide structure linked to a thiadiazole derivative. The synthesis of such compounds often involves multi-step organic reactions, typically starting from readily available precursors. The presence of the furan moiety is significant as it enhances the biological profile of the compound.

Anticancer Activity

Recent studies have shown that derivatives containing thiadiazole rings exhibit notable anticancer properties. For instance, compounds similar to 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide demonstrated potent antiproliferative effects against various human tumor cell lines.

CompoundCell LineGI50 (μM)
CM-M345MCF-72.1 - 3.4
BP-M345NCI-H4600.17 - 0.45
DoxorubicinMCF-70.028

The GI50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the effectiveness of these compounds in cancer therapy .

The mechanism underlying the anticancer activity is primarily through the inhibition of microtubule dynamics, akin to established chemotherapeutics like colchicine. Docking studies suggest that these compounds may bind to the colchicine site on tubulin, disrupting mitotic processes and inducing apoptosis in cancer cells .

Antifungal Activity

Thiadiazole derivatives have also been explored for their antifungal properties. Studies indicate that they can inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity.

CompoundFungal StrainMIC (µg/mL)
3kC. albicans10
3lC. glabrata10

The minimum inhibitory concentration (MIC) values reflect the potency of these compounds against various fungal species .

Case Studies

  • Anticancer Evaluation : In a study evaluating derivatives similar to our compound, it was found that certain benzamide derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving downregulation of key survival pathways .
  • Antifungal Mechanism : A detailed investigation into the antifungal activity revealed that these compounds could effectively target the fungal enzyme 14-alpha sterol demethylase, crucial for ergosterol synthesis .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies highlight the compound's potential as an anticancer agent:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The MTT assay indicates that structural modifications can enhance anticancer properties significantly.
    CompoundCell LineIC50 Value (μM)
    Target CompoundMCF-7TBD
    3dHeLa29
    3cMCF-773
  • Mechanisms of Action :
    • Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways involved in cell cycle regulation.
    • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
    • Enzyme Targeting : Some studies indicate that thiadiazole derivatives can inhibit specific kinases associated with tumor growth .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent:

  • Antibacterial Activity : Thiadiazole derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds containing the thiadiazole moiety have been reported to possess higher activity than standard antibiotics like streptomycin .
  • Antifungal Activity : The presence of furan and thiadiazole rings contributes to enhanced antifungal properties against various fungal strains. Studies highlight the effectiveness of these compounds against pathogens such as Aspergillus niger and Candida albicans .

Case Studies and Comparative Research

Several studies provide insights into the comparative efficacy of this compound:

  • Comparative Studies with Other Heterocycles : In comparative analyses with other nitrogen-rich heterocycles like oxadiazoles and triazoles, thiadiazole derivatives exhibited superior cytotoxic effects due to their structural properties that enhance cellular uptake .
  • Synergistic Effects : Some derivatives have been assessed for their synergistic effects when combined with existing antifungal treatments like fluconazole, indicating potential for improved therapeutic strategies .

Comparaison Avec Des Composés Similaires

Structural Features

Target Compound :

  • Core : 1,3,4-thiadiazole.
  • Substituents: Thioether-linked 2-((furan-2-ylmethyl)amino)-2-oxoethyl group. N-linked 3,4,5-triethoxybenzamide.

Analog Compounds (from Evidence):

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Substituents: 4-chlorobenzylthio and phenoxyacetamide. Key Difference: Lacks furan and triethoxy groups; uses chlorobenzyl for lipophilicity .

N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a): Substituents: Sulfonamide and benzylidenamino groups. Key Difference: Sulfonamide instead of thioether; benzylidenamino for planarity .

N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (6.4): Substituents: Triazinoquinazoline and chloroaryl groups. Key Difference: Extended heterocyclic system (triazinoquinazoline) for antitumor activity .

2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-methylphenyl)ethan-1-one (6b): Substituents: Oxadiazole-thiadiazole hybrid with cyclohexyl and methylphenyl groups. Key Difference: Dual heterocyclic system (oxadiazole-thiadiazole) for anticandidal activity .

Table 1: Structural Comparison
Compound ID/Name Core Key Substituents Unique Feature
Target Compound 1,3,4-Thiadiazole Furan-2-ylmethyl, triethoxybenzamide Furan for π-π interactions
5e 1,3,4-Thiadiazole 4-Chlorobenzylthio, phenoxyacetamide Chlorine for electronegativity
9a 1,3,4-Thiadiazole Sulfonamide, benzylidenamino Sulfonamide for solubility
6.4 1,3,4-Thiadiazole Triazinoquinazoline, chloroaryl Antitumor pharmacophore
6b Hybrid (Oxadiazole-Thiadiazole) Cyclohexyl, methylphenyl Dual heterocycles for broad activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions impact yield?

  • Methodology :

  • Stepwise synthesis : Begin with the formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide .
  • Amide coupling : Use coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety to the thiadiazole ring .
  • Thioether linkage : Introduce the furan-2-ylmethylamino group via nucleophilic substitution (e.g., using α-haloacetamide intermediates) .
  • Critical parameters : Optimize temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for coupling reactions) .
    • Yield optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Essential methods :

TechniquePurposeKey Data
NMR Confirm backbone structure and substituents1H^1H: δ 7.8–8.2 (thiadiazole protons), δ 1.2–1.5 (triethoxy -CH2_2)
HRMS Verify molecular ion ([M+H]+^+)Exact mass ±0.001 Da
IR Identify functional groups (e.g., C=O at 1650–1680 cm1^{-1})
HPLC Assess purity (>95%)Retention time consistency

Q. How should researchers design initial biological activity assays for this compound?

  • Screening protocol :

  • Target selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) based on structural analogs .
  • In vitro assays :
  • Anticancer : MTT assay on cancer cell lines (IC50_{50} determination) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Synthesize derivatives with modified ethoxy groups (e.g., replacing triethoxy with trifluoromethyl or halogens ).
  • Biological testing : Compare IC50_{50} values across analogs to identify key functional groups .
  • Computational modeling : Use docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR) .

Q. What computational methods are suitable for predicting this compound’s mechanism of action?

  • Approaches :

  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability .
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO gaps) with bioactivity data .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) .

Q. How can researchers resolve contradictions in biological activity data across different substituent analogs?

  • Case example : If analogs with electron-withdrawing groups (e.g., -NO2_2) show reduced activity compared to electron-donating groups (e.g., -OCH3_3):

  • Hypothesis testing : Evaluate solubility (logP via shake-flask method) and membrane permeability (PAMPA assay) .
  • Data reconciliation : Use multivariate analysis (PCA) to separate electronic effects from steric influences .

Q. What experimental strategies elucidate multi-step reaction mechanisms in the compound’s synthesis?

  • Techniques :

  • Isolation of intermediates : Quench reactions at intervals (e.g., 30 min, 1 hr) and characterize via 13C^{13}C NMR .
  • Kinetic studies : Monitor reaction progress via in-situ IR (e.g., disappearance of -NCS peak at 2100 cm1^{-1}) .
  • Isotope labeling : Use 18O^{18}O-labeled water to trace hydrolysis steps in amide formation .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Protocol :

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Q. What methods ensure long-term stability under varying experimental conditions?

  • Stability studies :

  • Forced degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .
  • Analytical monitoring : Track decomposition via HPLC (new peaks indicate degradation) .
  • Storage recommendations : Lyophilize and store at -20°C under argon .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.